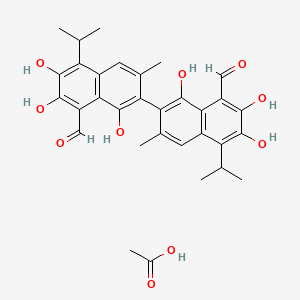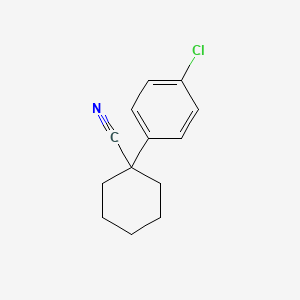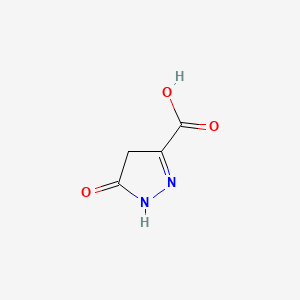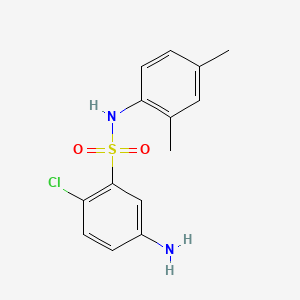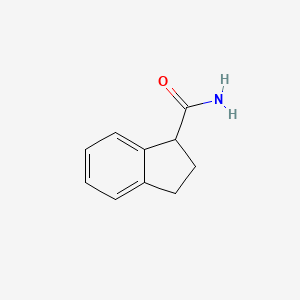
1-(2-Hydroxyethyl)benzimidazole
Descripción general
Descripción
1-(2-Hydroxyethyl)benzimidazole is a chemical compound that belongs to the benzimidazole family, which is a class of heterocyclic aromatic organic compounds. This family of compounds is known for its diverse range of biological activities, including antihistaminic, antibacterial, and antiproliferative properties. The structure of benzimidazole derivatives typically consists of a benzene ring fused to an imidazole ring, and the substitution at the 1-position with a 2-hydroxyethyl group can significantly influence the compound's biological activity and physical properties.
Synthesis Analysis
The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, 2-(4-substituted-1-piperazinyl)benzimidazoles with antihistaminic activity were prepared using a series of reactions that highlighted the importance of the oxygen atom in the 2-(substituted-oxy)ethyl group at the 1-position for potent activity . Similarly, 1-hydroxymethylbenzimidazole was synthesized by reacting benzimidazole with formaldehyde, followed by arylsulfonylation, which resulted in an unexpected deformylation . These methods demonstrate the reactivity of the benzimidazole core and the potential for diverse substitutions to create compounds with specific biological activities.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been extensively studied using various spectroscopic and computational techniques. For example, 2-chloromethyl-1H-benzimidazole hydrochloride was characterized by X-ray crystallography, NMR, FT-IR, UV/vis, and elemental analysis, revealing its crystalline structure and intermolecular hydrogen bonding . Density functional theory (DFT) calculations have been employed to understand the molecular structure and electronic properties of benzimidazole derivatives, which can be correlated with their biological activities .
Chemical Reactions Analysis
Benzimidazole derivatives undergo a variety of chemical reactions that can modify their structure and enhance their biological properties. For instance, the synthesis of 2-(5-aminomethyl-2-hydroxyphenyl) benzimidazole involved hydroxymethylation, cyclization, chloromethylation, and Gabriel reaction, leading to a compound with high fluorescence quantum yield and large Stokes shift . The reactivity of the benzimidazole core allows for the introduction of different functional groups, which can be strategically used to synthesize compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of substituents such as hydroxyethyl groups can affect the compound's solubility, stability, and reactivity. The absorption spectra of benzimidazole derivatives can show bathochromic shifts depending on the pH and the nature of the substituents, indicating their dipolar nature . The antimicrobial activity of benzimidazole derivatives has been linked to their planarity, symmetry, and the presence of nucleophilic groups, which are advantageous for high activity . Additionally, the antiproliferative activity of certain benzimidazole derivatives against cancer cell lines has been observed, suggesting their potential as therapeutic agents .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
1-(2-Hydroxyethyl)benzimidazole and its derivatives show significant application in the field of corrosion inhibition. For instance, benzimidazole derivatives, including 2-hydroxybenzimidazole, effectively inhibit iron corrosion in hydrochloric acid solutions. These compounds suppress both cathodic and anodic processes of iron corrosion by adsorbing on the iron surface (Khaled, 2003).
Antimicrobial Activity
Benzimidazole derivatives, including those with a hydroxyethyl group, demonstrate significant antimicrobial properties. They have been synthesized and evaluated against various bacterial strains, showing substantial microbicide and anti-biofilm effects. The antimicrobial activity is often correlated with the electronic parameters and molecular structure of these compounds (Marinescu et al., 2017).
DNA Binding and Cytotoxicity
New benzimidazole-based compounds have shown properties of binding to DNA and causing cellular DNA lesions. They exhibit cytotoxicity against various cancer cell lines, indicating potential applications in cancer therapy (Paul et al., 2015).
Antiviral Activity
Some benzimidazole derivatives have been studied for their antiviral properties, particularly against viruses like Hepatitis C Virus (HCV). They have shown inhibitory activity against enzymes of selected Flaviviridae, indicating their potential as antiviral agents (Bretner et al., 2005).
Antioxidant Properties
Certain benzimidazole derivatives exhibit antioxidant properties, particularly on lipid peroxidation in rat liver. This suggests their potential use in combating oxidative stress-related diseases (Kuş et al., 2004).
Inhibition of Viral RNA Synthesis
Benzimidazole compounds like 2-(α-Hydroxybenzyl)-benzimidazole have been found to inhibit the synthesis of viral RNA in enteroviruses, making them potential candidates for antiviral drug development (Eggers & Tamm, 1963).
Application in Cancer Treatment
Benzimidazole derivatives have been assessed for their cytotoxic and antiproliferative activities against various cancer cell lines. They interfere with cellular mechanisms like DNA topoisomerase activity, showing promise as therapeutic agents in cancer treatment (Coban et al., 2008).
Mecanismo De Acción
Target of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets can vary depending on the substitution pattern around the benzimidazole nucleus .
Mode of Action
Benzimidazoles are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The specific mode of action can depend on the nature of the target and the substitution pattern of the benzimidazole .
Biochemical Pathways
Benzimidazoles are known to affect a variety of biochemical pathways due to their broad range of biological activities . The exact pathways and downstream effects would depend on the specific targets and mode of action of the compound.
Result of Action
Given the wide range of biological activities exhibited by benzimidazoles, the effects could potentially include antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory actions .
Safety and Hazards
Direcciones Futuras
Benzimidazoles, including 1-(2-Hydroxyethyl)benzimidazole, continue to attract biomedical research attention due to their wide range of pharmacological properties . Future research may focus on developing new synthetic methods for benzimidazole derivatives and exploring their potential applications in various therapeutic areas .
Propiedades
IUPAC Name |
2-(benzimidazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-6-5-11-7-10-8-3-1-2-4-9(8)11/h1-4,7,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRLXHBFATVHJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281210 | |
| Record name | 2-(1H-Benzimidazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)benzimidazole | |
CAS RN |
6340-03-0 | |
| Record name | 1-(2-Hydroxyethyl)benzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006340030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzimidazoleethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20761 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1H-Benzimidazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Hydroxyethyl)benzimidazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PY9EHH89E3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

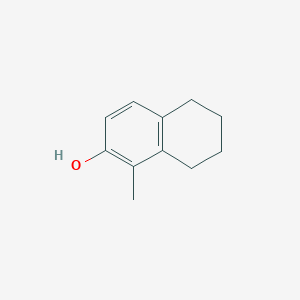

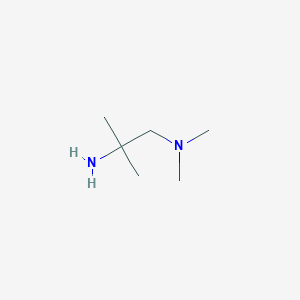
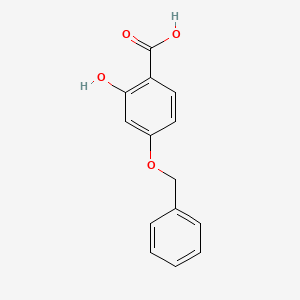

![[(Benzylsulfonyl)amino]acetic acid](/img/structure/B1330148.png)

